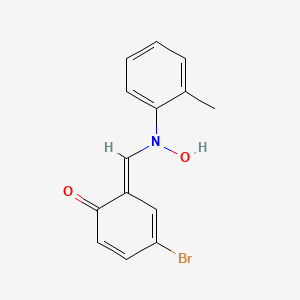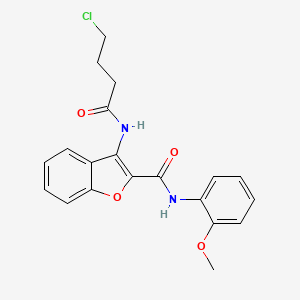
2-(3-Chloropyridin-2-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Chloropyridin-2-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C7H7Cl2NO2 . It is related to “2-(3-Chloropyridin-2-yl)acetic acid” which has the molecular formula C7H6ClNO2 .
Physical and Chemical Properties The molecular weight of “2-(3-Chloropyridin-2-yl)acetic acid” is 171.58 . The density is 1.405g/cm3 and it has a boiling point of 295.9ºC at 760 mmHg .
Applications De Recherche Scientifique
Crystal Structure and Magnetic Properties
Studies have focused on the structural and magnetic properties of hydrochloride crystals derived from similar pyridinyl-acetic acid compounds. One study explored hydrochloride crystals obtained from methanol solutions of 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid, acidified with hydrochloric acid. The relationship between the crystal-stacking structures and their magnetic properties was investigated, revealing that these compounds form diamagnetic dimers with low magnetic susceptibilities. This work provides insights into designing materials with specific magnetic behaviors (Yong, Zhang, & She, 2013).
Herbicide Structure and Function
Research on the crystal structure of herbicides similar to 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride, such as triclopyr and fluroxypyr, has been conducted to understand their mode of action and design more efficient agricultural chemicals. These studies elucidate how intermolecular interactions, such as hydrogen bonds and π–π interactions, contribute to the stability and reactivity of these compounds, offering potential pathways for developing new herbicides with improved efficacy and specificity (Cho et al., 2014); (Park et al., 2016).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of novel heterocyclic compounds derived from chloropyridinyl-acetic acids have been a focus of recent research. Such work includes the development of various acetamides and their biological assessment, showcasing the versatility of pyridine derivatives in synthesizing biologically active compounds. This research demonstrates the utility of these derivatives in the synthesis of diverse functionalized compounds, highlighting their potential in pharmaceutical development (Karpina et al., 2019).
Catalysis and Organic Synthesis
Research has also been conducted on the use of pyridinyl-acetic acid derivatives in catalysis and organic synthesis. For instance, the development of catalytic systems using copper complexes for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These studies provide valuable insights into the design of efficient catalytic processes for the synthesis of important organic compounds, demonstrating the potential of pyridine derivatives in facilitating various chemical transformations (Xie et al., 2014).
Safety and Hazards
For safety and hazards, it’s important to refer to the Material Safety Data Sheet (MSDS) of the compound. The MSDS for a related compound, “2-(3-Chloropyridin-2-yl)acetic acid”, suggests that it should be stored at 4°C under nitrogen . It’s always important to handle chemical compounds with appropriate safety measures, including wearing protective clothing, gloves, safety glasses, and using proper ventilation .
Propriétés
IUPAC Name |
2-(3-chloropyridin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVQXXOPDVGCDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropyridin-2-yl)acetic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2396226.png)




![4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2396232.png)
![N-(2-furylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2396236.png)
![N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2396237.png)

![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)
![1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2396240.png)


![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)